molecular formula C13H13NO2S B12601125 2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid

2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid

Cat. No.: B12601125
M. Wt: 247.31 g/mol
InChI Key: PXJGRSOOFRGICC-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an isopropyl-phenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an acid catalyst to yield the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Contains a phenyl group attached to a boronic acid moiety.

    Benzothiazole: A similar heterocyclic compound with a sulfur and nitrogen-containing ring.

    Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group at a different position.

Uniqueness

2-(4-Isopropyl-phenyl)-thiazole-5-carboxylic acid is unique due to the presence of the isopropyl-phenyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other thiazole derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C13H13NO2S/c1-8(2)9-3-5-10(6-4-9)12-14-7-11(17-12)13(15)16/h3-8H,1-2H3,(H,15,16)

InChI Key

PXJGRSOOFRGICC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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